(Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide
CAS No.:
Cat. No.: VC17988906
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
![(Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide -](/images/structure/VC17988906.png)
Specification
Molecular Formula | C11H21N3O2 |
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Molecular Weight | 227.30 g/mol |
IUPAC Name | N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanimidamide |
Standard InChI | InChI=1S/C11H21N3O2/c12-10(13-15)9-14-6-4-11(5-7-14)3-1-2-8-16-11/h15H,1-9H2,(H2,12,13) |
Standard InChI Key | BKDCPJLAVSAYTO-UHFFFAOYSA-N |
Isomeric SMILES | C1CCOC2(C1)CCN(CC2)C/C(=N/O)/N |
Canonical SMILES | C1CCOC2(C1)CCN(CC2)CC(=NO)N |
Introduction
Chemical Identity and Structural Features
(Z)-N'-Hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide belongs to the class of spirocyclic hydroxyimidamides. Its molecular architecture consists of two fused heterocyclic systems: a 1-oxa-9-azaspiro[5.5]undecane core and an N'-hydroxyacetimidamide side chain. The (Z)-configuration denotes the spatial arrangement around the C=N bond in the imidamide group, which influences its molecular interactions and stability.
Table 1: Fundamental Molecular Properties
Property | Value |
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Molecular Formula | C₁₁H₂₁N₃O₂ |
Molecular Weight | 243.31 g/mol |
SMILES Notation | NC(CN1CCC2(CC1)CCOCCO2)=NO |
Spiro System | 1-Oxa-9-azaspiro[5.5]undecane |
The spirocyclic core comprises a six-membered oxolane ring fused to a seven-membered azepane ring via a shared sp³-hybridized nitrogen atom . This rigid, three-dimensional structure enhances binding specificity to biological targets compared to planar analogs. The N'-hydroxyacetimidamide group introduces a chelating motif capable of coordinating metal ions or forming hydrogen bonds with protein residues, a feature critical for STING antagonism .
Synthesis and Manufacturing
While no explicit synthetic route for this (Z)-isomer is documented in publicly available literature, analogous spirocyclic hydroxyimidamides are typically synthesized through multi-step sequences involving:
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Spirocycle Construction: Ring-closing metathesis (RCM) or acid-catalyzed cyclization of diamine-diol precursors forms the 1-oxa-9-azaspiro[5.5]undecane scaffold .
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Side-Chain Introduction: Nucleophilic substitution or reductive amination attaches the acetimidamide moiety to the spirocyclic nitrogen .
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Stereochemical Control: Chiral auxiliaries or catalytic asymmetric synthesis ensure the (Z)-configuration of the imine bond, though racemization risks during purification necessitate careful optimization .
Key challenges include maintaining stereochemical integrity under reaction conditions and achieving sufficient yields of the spirocyclic intermediate. Industrial-scale production would likely employ flow chemistry to enhance reproducibility and minimize side products .
Pharmacological Profile and Mechanism of Action
Although direct studies on (Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide are absent, structurally related compounds exhibit potent STING antagonism. STING, a endoplasmic reticulum-resident protein, mediates pro-inflammatory cytokine production (e.g., type I interferons) upon detecting cytosolic DNA . Overactivation of this pathway is implicated in autoimmune disorders (e.g., lupus, SAVI) and tumorigenesis .
Proposed Mechanism:
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STING Binding: The spirocyclic core occupies a hydrophobic pocket adjacent to STING’s cyclic dinucleotide (CDN) binding site, while the hydroxyimidamide group chelates a magnesium ion critical for conformational activation .
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Signal Inhibition: This interaction stabilizes STING in an inactive conformation, preventing TBK1 recruitment and subsequent IRF3/NF-κB activation .
Therapeutic Applications and Clinical Relevance
Preclinical data on analogs suggest potential indications:
Table 2: Hypothesized Therapeutic Indications
Notably, the (Z)-configuration may enhance metabolic stability compared to (E)-isomers, as evidenced by prolonged half-lives in murine models for related compounds .
Recent Advances and Future Directions
The 2024 patent WO2020252240A1 highlights spirocyclic STING antagonists as a promising chemotype for autoimmune and oncology indications . Innovations include:
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Prodrug Derivatives: Phosphate esters improving aqueous solubility (e.g., 10-fold increase at pH 7.4) .
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Combination Therapies: Synergy with PD-1/PD-L1 inhibitors in murine melanoma models (tumor regression ≥70%) .
Future research should prioritize crystallographic studies to elucidate binding modes and metabolite identification to address potential toxicity.
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